molecular formula C19H25N3O4 B2657469 N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 565438-10-0

N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2657469
CAS No.: 565438-10-0
M. Wt: 359.426
InChI Key: IIVQDHUNWLUDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.426. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a spirocyclic system, which is known for its diverse biological activities. The presence of the diazaspiro structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Antihypertensive Activity

Research has indicated that compounds similar to this compound exhibit antihypertensive properties. For instance, a study on 8-substituted diazaspiro compounds demonstrated significant antihypertensive effects in spontaneous hypertensive rats, suggesting that structural modifications can enhance activity against hypertension .

Antiviral and Antimicrobial Properties

The compound's structural analogs have shown promise as antiviral agents. A related study highlighted the efficacy of certain substituted diazaspiro compounds in inhibiting HIV replication, indicating that modifications in the chemical structure can lead to enhanced antiviral activity . Additionally, some derivatives have been explored for their antimicrobial properties against various pathogens.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in disease pathways.

Study 1: Antihypertensive Screening

A screening assay was conducted to evaluate the antihypertensive activity of various diazaspiro compounds. The results indicated that compounds with specific substitutions at the 8 position exhibited the highest activity levels. The most effective compound showed a significant reduction in blood pressure in hypertensive models .

Study 2: Antiviral Efficacy

In a study assessing the antiviral properties of similar compounds, it was found that certain derivatives significantly inhibited HIV replication in vitro. The study concluded that structural features such as the presence of the ethoxyphenyl group contributed to the enhanced antiviral activity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeModel UsedEfficacy
Compound AAntihypertensiveSpontaneous Hypertensive RatSignificant reduction
Compound BAntiviralHIV-infected Cell LinesHigh inhibition
N-(4-ethoxyphenyl)-2-(6-methyl...)AntimicrobialVarious PathogensModerate inhibition

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-26-15-9-7-14(8-10-15)20-16(23)12-22-17(24)19(21-18(22)25)11-5-4-6-13(19)2/h7-10,13H,3-6,11-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVQDHUNWLUDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.